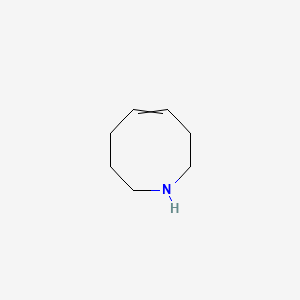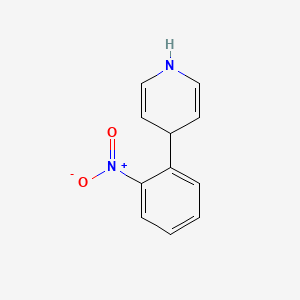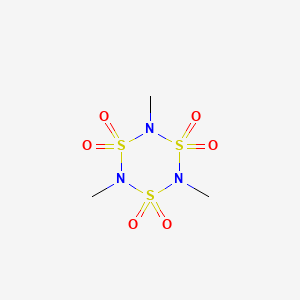
Benzene;trichlorotungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene;trichlorotungsten is a coordination compound consisting of a benzene ring bonded to a trichlorotungsten moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene;trichlorotungsten typically involves the reaction of tungsten hexachloride with benzene in the presence of a reducing agent. One common method is to react tungsten hexachloride with benzene in a solvent such as dichloromethane, using a reducing agent like zinc or magnesium to facilitate the formation of the trichlorotungsten complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene;trichlorotungsten can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten complexes.
Reduction: It can be reduced to form lower oxidation state tungsten complexes.
Substitution: The chlorine atoms in the trichlorotungsten moiety can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligands such as phosphines or amines can be used to replace the chlorine atoms under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while substitution reactions can produce a variety of tungsten-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Benzene;trichlorotungsten has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to explore its potential biological activity and applications in medicine, such as in the development of new drugs or diagnostic tools.
Wirkmechanismus
The mechanism by which Benzene;trichlorotungsten exerts its effects involves the interaction of the trichlorotungsten moiety with various molecular targets. The tungsten center can coordinate with different ligands, facilitating various chemical transformations. The benzene ring can also participate in π-π interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene;trichloromolybdenum: Similar in structure but with molybdenum instead of tungsten.
Benzene;trichlororhenium: Contains rhenium in place of tungsten.
Benzene;trichlorovanadium: Features vanadium instead of tungsten.
Uniqueness
Benzene;trichlorotungsten is unique due to the specific properties imparted by the tungsten center, such as its high atomic weight and ability to form stable complexes with a variety of ligands. This makes it particularly useful in applications requiring robust and versatile catalysts.
Eigenschaften
CAS-Nummer |
54161-21-6 |
|---|---|
Molekularformel |
C6H5Cl3W- |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
benzene;trichlorotungsten |
InChI |
InChI=1S/C6H5.3ClH.W/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+3/p-3 |
InChI-Schlüssel |
JMDOPABKXQBLPU-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=[C-]C=C1.Cl[W](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methylsulfanium chloride](/img/structure/B14630372.png)
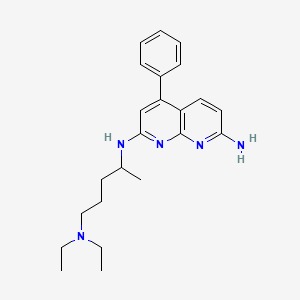
![2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane](/img/structure/B14630382.png)
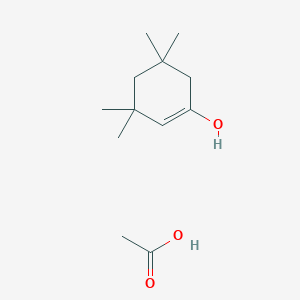
silane](/img/structure/B14630402.png)
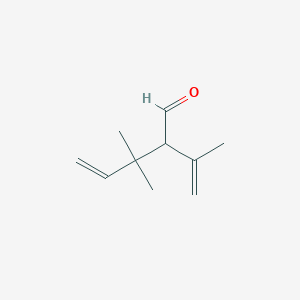
![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
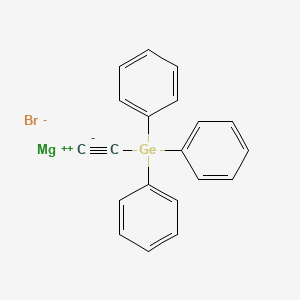
![4-Formyl-2,2-dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14630422.png)
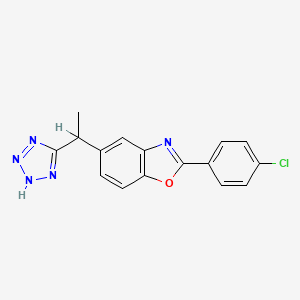
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
